1-ethyl-4-iodo-5-methyl-1H-pyrazole

説明

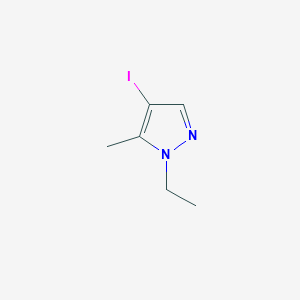

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-4-iodo-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIFRPWRVZPFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295318 | |

| Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-56-0 | |

| Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Although direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a detailed structural and spectroscopic profile based on established principles of organic chemistry and extensive data from analogous pyrazole derivatives. This guide offers a robust framework for the synthesis, characterization, and potential applications of this compound in research and drug development. Included are proposed synthetic pathways, predicted spectroscopic data, and detailed experimental considerations.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are often modulated by the nature and position of substituents on the pyrazole ring. The target molecule, this compound, possesses key structural features—an ethyl group at the N1 position, an iodo group at the C4 position, and a methyl group at the C5 position—that make it a valuable intermediate for further chemical elaboration, particularly in cross-coupling reactions. This guide serves to theoretically define its structure and properties to facilitate its synthesis and utilization in medicinal chemistry and materials science.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the initial formation of the pyrazole ring followed by regioselective iodination.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole

-

Reaction Setup: To a solution of ethylhydrazine in a suitable solvent such as ethanol, add 3-pentenenitrile.

-

Cyclization: The reaction mixture is heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.

Step 2: Iodination of 1-ethyl-5-methyl-1H-pyrazole

-

Reaction Setup: The synthesized 1-ethyl-5-methyl-1H-pyrazole is dissolved in a suitable solvent like acetonitrile.

-

Iodinating Agent: An iodinating agent such as N-iodosuccinimide (NIS) is added to the solution. The reaction is typically stirred at an elevated temperature.[1]

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated. The crude product is then purified by column chromatography to afford the final product, this compound.

The following diagram illustrates the proposed synthetic workflow:

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Based on data from structurally similar compounds, a predicted spectroscopic profile is presented below.

The chemical structure of the target compound is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₂CH ₃ |

| ~2.3 | Singlet | 3H | -CH ₃ |

| ~4.1 | Quartet | 2H | -CH ₂CH₃ |

| ~7.5 | Singlet | 1H | Pyrazole C3-H |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₂C H₃ |

| ~15 | -C H₃ |

| ~45 | -C H₂CH₃ |

| ~70 | C 4-I |

| ~140 | C 3-H |

| ~148 | C 5-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1380 | Medium | C-H bend (aliphatic) |

| ~550 | Medium-Weak | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum Fragmentation

| m/z | Interpretation |

| ~250 | [M]⁺ (Molecular ion) |

| ~235 | [M - CH₃]⁺ |

| ~221 | [M - C₂H₅]⁺ |

| ~123 | [M - I]⁺ |

Potential Applications in Drug Development and Research

The iodo-substituent at the C4 position of the pyrazole ring is a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[2] This allows for the introduction of a wide range of molecular fragments, making this compound a valuable building block for creating libraries of novel compounds for biological screening. The pyrazole core itself is a well-known pharmacophore, and modifications at the C4 position can significantly influence the compound's interaction with biological targets.

The following diagram illustrates the logical relationship of this compound as a building block in chemical synthesis:

Conclusion

This technical guide provides a detailed, albeit theoretical, elucidation of the structure of this compound. By leveraging data from analogous compounds, we have proposed a viable synthetic route and predicted its key spectroscopic characteristics. The structural features of this molecule, particularly the synthetically versatile iodo-group, position it as a valuable intermediate for the development of novel chemical entities in medicinal chemistry and related scientific fields. The information presented herein is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and application of this and similar pyrazole derivatives.

References

An In-depth Technical Guide to the Synthesis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a feasible synthetic pathway for 1-ethyl-4-iodo-5-methyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. The pyrazole core is a significant scaffold in many pharmaceutical agents, and the introduction of iodo-, ethyl-, and methyl- groups offers opportunities for further functionalization and tuning of its physicochemical properties.[1][2] This guide details the proposed synthetic strategy, experimental protocols, and relevant data presentation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available reagents. The proposed pathway involves the initial formation of the N-ethylated pyrazole core, followed by regioselective iodination at the C4 position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for pyrazole synthesis and iodination.[3][4]

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole

This step involves the condensation reaction between pentane-2,4-dione and ethylhydrazine sulfate.

-

Materials:

-

Pentane-2,4-dione

-

Ethylhydrazine sulfate

-

Sodium carbonate

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylhydrazine sulfate (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of water and ethanol.

-

To this solution, add pentane-2,4-dione (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-ethyl-5-methyl-1H-pyrazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step describes the regioselective iodination of the synthesized 1-ethyl-5-methyl-1H-pyrazole at the C4 position using N-iodosuccinimide (NIS).[4]

-

Materials:

-

1-ethyl-5-methyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Heptane

-

-

Procedure:

-

Dissolve 1-ethyl-5-methyl-1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 85°C and stir for 1-2 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to yield this compound as the final product.[4]

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | 140.4 | 0.975 |

| Ethylhydrazine sulfate | C₂H₁₀N₂O₄S | 158.18 | - | - |

| N-Iodosuccinimide | C₄H₄INO₂ | 224.98 | - | - |

Table 2: Properties of Synthesized Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |

| 1-ethyl-5-methyl-1H-pyrazole | C₆H₁₀N₂ | 110.16 | Colorless to pale yellow oil | 70-85 |

| This compound | C₆H₉IN₂ | 236.06 | Pale yellow solid or oil | 65-80 |

Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Logical Workflow of the Synthesis

The overall workflow for the synthesis is depicted in the following diagram.

Caption: Workflow diagram for the synthesis of this compound.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements. The successful synthesis of this compound will provide a valuable building block for the development of novel chemical entities in various fields of research.

References

- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-ethyl-4-iodo-5-methyl-1H-pyrazole

Disclaimer: The specific compound 1-ethyl-4-iodo-5-methyl-1H-pyrazole is not readily found in major chemical databases, and therefore, a specific CAS number cannot be provided at this time. The following technical guide has been constructed based on established synthetic methodologies and known properties of structurally related pyrazole derivatives. The experimental protocols and data are representative and should be adapted and verified for the specific synthesis of the target compound.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The introduction of an iodo-substituent at the C4 position of the pyrazole ring provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, making 4-iodopyrazoles valuable building blocks in the synthesis of complex molecules.[6][7] This guide focuses on the synthesis, potential properties, and applications of the novel compound this compound.

Physicochemical and Spectroscopic Data of Related Compounds

While specific data for this compound is unavailable, the following table summarizes the known properties of closely related compounds to provide an estimation of its characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 4-Iodo-1H-pyrazole | 3469-69-0 | C₃H₃IN₂ | 193.98 | 108-110 | ¹H NMR (DMSO-d₆): δ 7.55 (s, 1H), 8.07 (s, 1H), 13.1 (br s, 1H). ¹³C NMR (DMSO-d₆): δ 59.0, 137.9, 140.2.[8][9][10] |

| 1-Methyl-4-iodopyrazole | 39806-90-1 | C₄H₅IN₂ | 208.00 | Not available | - |

| 1-Ethylpyrazole | 39355-61-4 | C₅H₈N₂ | 96.13 | Not available | - |

| 3,5-Dimethylpyrazole | 67-51-6 | C₅H₈N₂ | 96.13 | 106-108 | - |

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process beginning with the construction of the pyrazole core, followed by N-alkylation and subsequent iodination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Representative)

The following are generalized experimental protocols for the key synthetic steps, derived from literature procedures for similar compounds. Optimization will be necessary for the specific target molecule.

4.1. Synthesis of 3,5-Dimethyl-1H-pyrazole

This is a classic Knorr pyrazole synthesis.

-

Materials: Pentane-2,4-dione, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve pentane-2,4-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

4.2. N-Ethylation of 3,5-Dimethyl-1H-pyrazole

N-alkylation of pyrazoles can be achieved under various conditions.[11][12][13] A common method involves the use of an alkyl halide in the presence of a base.

-

Materials: 3,5-Dimethyl-1H-pyrazole, ethyl iodide, a base (e.g., K₂CO₃ or NaH), and a solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Suspend 3,5-dimethyl-1H-pyrazole and the base in the chosen solvent in a round-bottom flask.

-

Add ethyl iodide dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

4.3. Iodination of 1-Ethyl-3,5-dimethyl-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[1] Iodination can be achieved using various reagents.[6][14]

-

Materials: 1-Ethyl-3,5-dimethyl-1H-pyrazole, N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO₃ or HNO₃), and a solvent (e.g., acetonitrile or acetic acid).

-

Procedure using NIS:

-

Dissolve the N-ethylated pyrazole in the solvent in a reaction vessel.

-

Add N-iodosuccinimide portion-wise to the solution.

-

Stir the reaction at room temperature or with heating until completion (monitor by TLC).

-

Remove the solvent in vacuo.

-

Take up the residue in an organic solvent and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Potential Applications in Drug Discovery

Substituted pyrazoles are of significant interest in drug discovery due to their ability to act as bioisosteres for other aromatic rings and their diverse pharmacological profiles.[3][15] The title compound, this compound, can serve as a valuable intermediate in the synthesis of novel drug candidates. The iodo-substituent allows for the introduction of various functionalities via cross-coupling reactions, enabling the exploration of the chemical space around the pyrazole core.

Caption: Role of this compound in a drug discovery workflow.

The diverse biological activities of pyrazole derivatives suggest that compounds derived from this scaffold could be investigated for a range of therapeutic targets, including but not limited to:

-

Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[15]

-

Antimicrobial agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal activity.[3][5]

-

Anticancer agents: Certain substituted pyrazoles have shown promise as anticancer agents.[15]

-

Kinase inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazo...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Peculiarities of iodination of pyrazoles by iodine and iodic acid [inis.iaea.org]

- 15. ijrrjournal.com [ijrrjournal.com]

An In-Depth Technical Guide to the Chemical Properties of 1-ethyl-4-iodo-5-methyl-1H-pyrazole

Introduction

1-ethyl-4-iodo-5-methyl-1H-pyrazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole core is a common scaffold in many biologically active molecules, and the presence of an iodo-substituent at the 4-position provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential reactivity of this compound, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The precise physical properties of this compound have not been experimentally determined. The following table summarizes the predicted properties based on its chemical structure and data from similar compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₉IN₂ | |

| Molecular Weight | 236.06 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on similar iodo-pyrazoles which are often solids. |

| Melting Point | Estimated in the range of 70-90 °C. | Based on the melting point of 5-iodo-1-methyl-1H-pyrazole (76-81 °C).[1] |

| Boiling Point | Not estimated. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 5-methyl-1H-pyrazole. The first step would be the regioselective iodination at the C4 position, followed by N-ethylation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols based on general procedures for pyrazole synthesis and modification. These should be considered as starting points for experimental optimization.

Step 1: Synthesis of 4-iodo-5-methyl-1H-pyrazole

This protocol is adapted from general methods for the iodination of pyrazoles.

-

Materials:

-

5-methyl-1H-pyrazole

-

Iodine (I₂)

-

Iodic acid (HIO₃) or N-Iodosuccinimide (NIS)

-

Sulfuric acid (concentrated)

-

Acetic acid

-

Water

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-methyl-1H-pyrazole in glacial acetic acid.

-

Add a stoichiometric amount of iodine (I₂) and a suitable oxidizing agent such as iodic acid (HIO₃) or N-iodosuccinimide (NIS). A catalytic amount of sulfuric acid may be added if using HIO₃.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice water.

-

Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-iodo-5-methyl-1H-pyrazole.

-

Step 2: Synthesis of this compound

This protocol is based on general N-alkylation methods for pyrazoles.[2][3][4]

-

Materials:

-

4-iodo-5-methyl-1H-pyrazole

-

Iodoethane (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 4-iodo-5-methyl-1H-pyrazole in anhydrous DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride.

-

Stir the suspension for a short period at room temperature.

-

Add the ethylating agent (e.g., iodoethane) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

-

Reactivity and Potential Applications

The primary utility of this compound in synthetic chemistry lies in the reactivity of the C-I bond. 4-Iodopyrazoles are valuable precursors for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Caption: Potential cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing an aryl or vinyl group at the 4-position.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group.

-

Heck Coupling: Reaction with alkenes to form a new C-C bond with an alkenyl group.

-

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, introducing an amino group at the 4-position.

These reactions make this compound a valuable building block for creating libraries of substituted pyrazoles for screening in drug discovery and materials science.

Spectral Data (Predicted)

No experimental spectral data for this compound is currently available. The following are predicted key features based on its structure:

-

¹H NMR:

-

A singlet for the C3-H of the pyrazole ring.

-

A quartet and a triplet corresponding to the ethyl group at the N1 position.

-

A singlet for the methyl group at the C5 position.

-

-

¹³C NMR:

-

Signals for the three carbon atoms of the pyrazole ring, with the C4 carbon bearing the iodine atom expected to be at a characteristic chemical shift.

-

Signals for the two carbons of the N-ethyl group.

-

A signal for the C5-methyl group.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 236.

-

A characteristic isotopic pattern due to the presence of iodine.

-

Safety and Handling

The toxicological properties of this compound have not been investigated. As with any chemical, it should be handled with appropriate safety precautions. Use in a well-ventilated fume hood, and wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

While specific experimental data for this compound is lacking, this technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its likely reactivity based on the well-established chemistry of pyrazoles. The versatility of the 4-iodo-pyrazole scaffold in cross-coupling reactions suggests that this compound could be a valuable intermediate for the synthesis of novel compounds with potential applications in various fields of chemical research. Further experimental work is required to validate the properties and synthetic methods outlined in this guide.

References

The Versatile Reactivity of 4-Iodopyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various substituted pyrazoles, 4-iodopyrazole derivatives have emerged as exceptionally versatile building blocks. The carbon-iodine bond at the C4 position serves as a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of 4-iodopyrazole derivatives, focusing on key transformations, experimental protocols, and their application in drug discovery.

Core Reactivity: A Hub for Molecular Diversification

The C4-iodine bond in the pyrazole ring is readily susceptible to participation in numerous transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making 4-iodopyrazoles ideal starting materials for generating libraries of analogues for structure-activity relationship (SAR) studies. The most prominent reactions include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann-type couplings.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for the most common cross-coupling reactions of 4-iodopyrazole derivatives, providing a comparative look at their efficiency under various conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

| Entry | 4-Iodopyrazole Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Benzyl-4-iodopyrazole | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMA | 100 | 12 | 74 | [1] |

| 2 | 4-Iodo-1H-pyrazole | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [2] |

| 3 | 1-Trityl-4-iodopyrazole | (E)-Styrylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 92 | [3] |

| 4 | 4-Iodo-3-methyl-1H-pyrazole | 2-Naphthylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 | [2] |

Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives

| Entry | 4-Iodopyrazole Derivative | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 4 | >90 | [4][5] |

| 2 | 1-(1-Ethoxyethyl)-3-iodo-4-(phenylethynyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 2 | 85 | [6][7] |

| 3 | 4-Iodo-1H-pyrazole | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | DMF | 60 | 6 | 78 | [8] |

| 4 | 1-Trityl-4-iodopyrazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 5 | 95 | [9] |

Table 3: Heck Reaction of 4-Iodopyrazole Derivatives

| Entry | 4-Iodopyrazole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Trityl-4-iodopyrazole | Methyl acrylate | Pd(OAc)₂ (10) | P(OEt)₃ (4) | Et₃N | DMF | 100 | 24 | 95 | [9] |

| 2 | 1-Trityl-4-iodopyrazole | Styrene | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | Acetonitrile | 80 | 18 | 88 | [9] |

| 3 | 1-Boc-4-iodopyrazole | n-Butyl acrylate | Pd₂ (dba)₃ (2.5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMF | 120 | 12 | 75 | General Protocol |

| 4 | 1-Methyl-4-iodopyrazole | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 110 | 20 | 68 | General Protocol |

Table 4: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives

| Entry | 4-Iodopyrazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK | Xylene | 160 (MW) | 0.17 | 52 | [4][10] |

| 2 | 4-Iodo-1H-1-tritylpyrazole | Allylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | t-BuOK | DMF | 100 | 24 | 72 | [10] |

| 3 | 4-Iodo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK | Xylene | 160 (MW) | 0.17 | 67 | [9] |

| 4 | 4-Iodopyrazole | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [11] |

Table 5: Ullmann-Type Coupling of 4-Iodopyrazole Derivatives

| Entry | 4-Iodopyrazole Derivative | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodo-1H-pyrazole | Phenylboronic acid | Cu₂O (10) | None | None | Methanol | RT | 24 | Moderate | [12] |

| 2 | 4-Iodopyrazole | Imidazole | CuI (5) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 88 | [5] |

| 3 | 4-Iodo-1H-pyrazole | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | Toluene | 110 | 48 | 75 | [9] |

| 4 | 4-Iodo-3,5-dimethyl-1H-pyrazole | Pyrrole | CuI (10) | N,N'-dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | 82 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key cross-coupling reactions of 4-iodopyrazole derivatives.

Suzuki-Miyaura Coupling

General Procedure: [13] To a reaction vessel charged with the 4-iodopyrazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.001 mmol, 0.1 mol%), is added a solution of a base (e.g., KOH, 2.0 mmol) in a suitable solvent system (e.g., 1:1 ethanol/water, 2 mL). The vessel is sealed and subjected to microwave irradiation at 120 °C for a specified time (typically 2-10 minutes). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling

General Procedure: [5][12] A mixture of the 4-iodopyrazole derivative (0.5 mmol), the terminal alkyne (0.6 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) is prepared in a suitable solvent (e.g., a 9:1 mixture of THF and DMA, 10 mL). A base (e.g., triethylamine) is added, and the reaction mixture is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., hexane). The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography.

Heck Reaction

General Procedure: In a microwave vial, the 4-iodopyrazole derivative (1 equiv.), an alkene (1 equiv.), a phase-transfer catalyst (e.g., Et₄NCl, 3 equiv.), a base (e.g., AcONa, 2.5 equiv.), and a palladium catalyst (e.g., Pd EnCat®40, 0.8 mol%) are combined in a solvent such as ethanol (2 mL). The reaction mixture is heated under microwave irradiation to 140°C for 30 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination

General Procedure for Pd-catalyzed amination: [4][10] In a microwave vial, the 4-iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 50.0 mg, 0.12 mmol), a palladium precursor (e.g., Pd(dba)₂, 10 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 20 mol%), and a base (e.g., t-BuOK, 2.0 equiv.) are combined in an appropriate solvent (e.g., xylene, 2 mL). The amine (2.0 equiv.) is then added, and the vial is sealed. The reaction mixture is heated under microwave irradiation at a specified temperature (e.g., 160 °C) for a short duration (e.g., 10 minutes). After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

General Procedure for CuI-catalyzed amination: [10] To a solution of the 4-iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 1.0 equiv) in a suitable solvent (e.g., DMF), is added the amine (1.2 equiv), a copper(I) iodide catalyst (20 mol%), a ligand (e.g., 2-isobutyrylcyclohexanone, 40 mol%), and a base (e.g., t-BuOK, 2.0 equiv). The mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified as described above.

Ullmann-Type Coupling

General Procedure for N-Arylation: [12] A mixture of the 4-iodopyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and a copper catalyst (e.g., Cu₂O, 10 mol%) is stirred in a solvent such as methanol at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the N-arylated product.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and application of 4-iodopyrazole derivatives.

Caption: Experimental workflow for the functionalization of 4-iodopyrazole.

Caption: Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole derivatives.

Conclusion

4-Iodopyrazole derivatives are undeniably powerful and versatile intermediates in modern organic and medicinal chemistry. Their propensity to undergo a wide range of cross-coupling reactions allows for the efficient and modular synthesis of highly functionalized pyrazole-containing molecules. This technical guide has provided a comprehensive overview of the key reactions, including detailed experimental protocols and comparative data, to aid researchers in harnessing the full synthetic potential of these valuable building blocks. The ability to systematically modify the C4 position of the pyrazole core will continue to be a critical strategy in the design and development of novel therapeutics and other functional materials.

References

- 1. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann Type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst - Europub [europub.co.uk]

- 12. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]

- 13. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development. Their versatile pharmacological profile, encompassing anti-inflammatory, analgesic, antimicrobial, and anticancer activities, has propelled them to the forefront of pharmaceutical research. The core pyrazole scaffold is a privileged structure, readily amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth review of the principal synthetic methodologies for substituted pyrazoles, offering detailed experimental protocols, comparative data, and visual representations of key reaction pathways to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of the pyrazole nucleus can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent of these include:

-

Knorr Pyrazole Synthesis: The classical and most widely employed method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Synthesis from α,β-Unsaturated Carbonyls: A versatile approach utilizing the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, often proceeding through a pyrazoline intermediate.

-

1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring through the reaction of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (such as an alkyne or alkene).

-

Multicomponent Reactions (MCRs): Efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.

-

Microwave-Assisted Synthesis: A modern technique that often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.

The following sections will delve into the specifics of these methodologies, providing both tabular data for easy comparison and detailed experimental procedures for practical application.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of various substituted pyrazoles, categorized by the synthetic strategy employed. This allows for a direct comparison of reaction efficiencies, conditions, and outcomes.

Table 1: Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid / Ethanol | Reflux | 2 h | 92 | [1] |

| Acetylacetone | Hydrazine hydrate | None / Ethanol | Reflux | 1 h | 85 | [1] |

| Dibenzoylmethane | Hydrazine hydrate | Acetic acid / Ethanol | Reflux | 3 h | 95 | [1] |

| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic acid / Ethanol | Reflux | 4 h | 88 (mixture of regioisomers) | [2] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100 | 1 h | Not specified | [1] |

Table 2: Synthesis from α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | Hydrazine Derivative | Conditions | Time | Yield (%) | Reference |

| Chalcone | Phenylhydrazine | Acetic acid / Ethanol, reflux | 6 h | 85 | [3] |

| Benzylideneacetone | Phenylhydrazine | Acetic acid / Ethanol, reflux | 4 h | 78 | [3] |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Benzohydrazide | 1,4-Dioxane, reflux | 4 h | Not specified | [4] |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | Acetic acid, Microwave (360 W) | 7-10 min | 68-86 | [5] |

| Ferrocene-chalcones | Phenylhydrazine | Acetic acid/water, Microwave (150 W) | 5-30 min | 58-75 | [5] |

Table 3: 1,3-Dipolar Cycloaddition

| 1,3-Dipole Source | Dipolarophile | Conditions | Time | Yield (%) | Reference |

| Hydrazonyl chloride | α-Bromocinnamaldehyde | Triethylamine / Chloroform, rt | 7-10 h | 70-86 | [6] |

| Tosylhydrazone (in situ diazo) | Terminal alkyne | Base, heat | Not specified | Good | [7] |

| Diazo compound (in situ) | N-vinylimidazole | One-pot | Not specified | Exclusive 3-substituted | Not specified |

| Nitrile imine (in situ) | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Not specified | Not specified | up to 95 | [8] |

| Phenyl hydrazones | Benzoquinone | Triethylamine / rt | 48 h | 90 | [9] |

Table 4: Multicomponent Reactions

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Aldehyde | β-Ketoester | Hydrazine | - | Yb(PFO)₃ | Not specified | Good | [10] |

| Aldehyde | Malononitrile | Hydrazine | Ethyl acetoacetate | Piperidine / Ethanol | Reflux | 85-95 | [11] |

| Aryl hydrazine | β-Ketoester | Aryl aldehyde | Malononitrile | Zinc triflate | Microwave, 120 °C | 92-99 | [5] |

| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one | Aldehyde | Dimedone | - | Et₂NH / Water | Ambient | 40-78 | [12] |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | Aldehyde | Malononitrile | Ethyl 4-chloro-3-oxobutanoate | Montmorillonite K10 | 65-70 °C | 81-91 | [12] |

Table 5: Microwave-Assisted Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

| Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | None | 420 | 10 | 83 | [13] |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | - | Acetic acid | 360 | 7-10 | 68-86 | [5] |

| Carbohydrazide derivatives | 2,4-Pentanedione | - | Ethanol | 270 | 3-5 | 82-98 | [5] |

| Enaminone | Hydrazonyl halides | - | Synthetic talc / Chloroform | Not specified | 17-20 | 86-92 | [14] |

| Chalcones | Hydrazine hydrate | - | Ethanol | 100 | 2-4 | 82-96 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the tables above, offering a practical guide for laboratory synthesis.

Protocol 1: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[1]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

-

Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Isolation: Allow the mixture to cool to room temperature, which should induce precipitation of the product. If no precipitate forms, gently scratch the inside of the vial with a glass rod.

-

Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Unsaturated Ketones under Microwave Irradiation[5]

-

Reactant Mixture: In a microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol).

-

Solvent: Add acetic acid (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120°C for 7-10 minutes.

-

Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 3: 1,3-Dipolar Cycloaddition for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[6]

-

Reaction Setup: In a round-bottom flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.

-

Base Addition: Add triethylamine (0.46 mL, 3.3 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the disappearance of the starting materials using TLC. The reaction is typically complete within 7-10 hours.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system to yield the pure pyrazole product.

Protocol 4: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles under Microwave Conditions[5]

-

Initial Reaction: In a microwave reactor vessel, mix the aryl hydrazine (1 mmol), β-ketoester (1 mmol), and zinc triflate (10 mol%).

-

First Microwave Step: Heat the mixture in the microwave reactor at 80°C for 10 minutes.

-

Addition of Components: Cool the reaction mixture to room temperature. Add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

-

Second Microwave Step: Heat the mixture again under microwave irradiation at 120°C for 15 minutes.

-

Purification: After cooling, recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core logic of the primary pyrazole synthesis pathways.

Caption: Knorr pyrazole synthesis workflow.

Caption: Pyrazole synthesis from α,β-unsaturated ketones.

Caption: 1,3-Dipolar cycloaddition pathway to pyrazoles.

Caption: Multicomponent reaction (MCR) approach.

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field, offering a multitude of pathways to this important heterocyclic core. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The classical Knorr synthesis remains a robust and reliable method. For more complex substitution patterns and increased efficiency, multicomponent reactions and 1,3-dipolar cycloadditions offer powerful alternatives. Furthermore, the application of microwave irradiation has demonstrated significant potential to accelerate these transformations and improve yields, aligning with the principles of green chemistry. This guide provides a foundational understanding of these key methodologies, equipping researchers and drug development professionals with the knowledge to effectively design and execute the synthesis of novel pyrazole derivatives for their specific applications.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. iiardjournals.org [iiardjournals.org]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[6] This guide provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications, and detailed experimental protocols relevant to the discovery and development of novel pyrazole-based compounds.

I. Modern Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, regioselectivity, and access to a broader chemical space.

Classical Synthesis: Cyclocondensation Reactions

The most traditional and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This approach, known as the Knorr pyrazole synthesis, remains a fundamental strategy for creating simple pyrazole structures. Variations of this method involve the reaction of chalcones with hydrazines, which typically proceeds through a Michael addition followed by cyclization.[8]

[3+2] Cycloaddition Reactions

A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[9] This method typically involves the reaction of a diazo compound (as the three-atom component) with an alkyne or alkene (as the two-atom component).[10] Nitrilimines, often generated in situ from arylhydrazones, can also be used as the 1,3-dipole for cycloaddition with vinyl derivatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have gained prominence as a highly efficient method for synthesizing complex, densely substituted pyrazoles in a single step.[1][11] These reactions combine three or more starting materials in a one-pot process, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[8][12] A common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[13][11]

Caption: General workflow for a three-component reaction (MCR) to synthesize pyrazoles.

Modern Catalytic Approaches

Recent advancements have introduced various catalytic systems to enhance the efficiency and scope of pyrazole synthesis. These include:

-

Transition-Metal Catalysis: Copper and palladium catalysts are used for C-H functionalization and cross-coupling reactions to build the pyrazole scaffold.[1]

-

Metal-Free Catalysis: Molecular iodine has emerged as an effective catalyst for tandem reactions, such as C(sp²)-H sulfonylation and pyrazole annulation, avoiding the need for transition metals.[1]

-

Green Chemistry Protocols: The use of environmentally benign solvents like water or polyethylene glycol (PEG), microwave assistance, and nano-particle catalysts (e.g., nano-ZnO) are being employed to develop more sustainable synthetic routes.[14]

II. Therapeutic Applications & Case Studies

The pyrazole scaffold is a key component in drugs targeting a variety of diseases, most notably in oncology and inflammation.

Case Study 1: Pyrazole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] The pyrazole ring is a privileged structure for designing potent and selective protein kinase inhibitors (PKIs).[4][5]

Target Families: JAK and CDK

-

Janus Kinases (JAKs): These are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors via the JAK/STAT pathway.[16] Aberrant JAK/STAT signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[4][16] Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[4][17]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their over-activity is common in cancer.[18] Several novel series of pyrazole derivatives have been developed as potent inhibitors of CDK2, showing promise as anticancer agents that can induce cell cycle arrest and apoptosis.[18][19][20]

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ / Kᵢ (nM) | Reference Cancer Cell Line | Citation |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compd. 15) | CDK2 | 5 (Kᵢ) | Ovarian Cancer | [20] |

| Diphenyl-1H-pyrazole (Compd. 9c) | CDK2 | 29.31 (IC₅₀) | N/A | [21] |

| Pyrazole Derivative (Compd. 4) | CDK2 | 3820 (IC₅₀) | HCT-116 | [19] |

| 4-amino-(1H)-pyrazole (Compd. 3f) | JAK1 | 3.4 (IC₅₀) | N/A | [16] |

| 4-amino-(1H)-pyrazole (Compd. 3f) | JAK2 | 2.2 (IC₅₀) | N/A | [16] |

| 4-amino-(1H)-pyrazole (Compd. 3f) | JAK3 | 3.5 (IC₅₀) | N/A | [16] |

| Ruxolitinib | JAK1 / JAK2 | ~3 (IC₅₀) | N/A | [4] |

| Ilginatinib | JAK2 | 0.72 (IC₅₀) | N/A | [4] |

Case Study 2: Diaryl Pyrazoles as Selective COX-2 Inhibitors

The discovery of Celecoxib, a diaryl-substituted pyrazole, marked a significant advancement in anti-inflammatory therapy.[22][23] Its mechanism relies on the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis in inflammatory pathways, while sparing the constitutively expressed COX-1 isoform that protects the gastric mucosa.[22][24][25]

Mechanism of Action

The selectivity of Celecoxib for COX-2 is attributed to its chemical structure.[25] The sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, which is absent in COX-1.[24][26] This structural difference allows Celecoxib to effectively block the pro-inflammatory activity of COX-2 with minimal impact on the physiological functions of COX-1, thereby reducing the gastrointestinal side effects common to non-selective NSAIDs.[25][26]

Caption: Prostaglandin synthesis pathway showing selective inhibition of COX-2 by Celecoxib.

Quantitative Data: COX-2 Selectivity of Celecoxib

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Citation |

| Celecoxib | COX-1 | 15 | ~30 | [26] (Implied) |

| Celecoxib | COX-2 | 0.04 | ~30 | [26] (Implied) |

| Non-selective NSAIDs | COX-1 / COX-2 | Varies | ~1 | [26] (General) |

III. Key Experimental Protocols

The following sections provide generalized methodologies for the synthesis and evaluation of novel pyrazole compounds, intended to serve as a practical guide for researchers.

Protocol 1: General Procedure for Three-Component Synthesis of Pyrazoles

This protocol is based on common MCR strategies for synthesizing highly substituted pyrazoles.

-

Reaction Setup: To a solution of an aldehyde (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol).

-

Catalyst Addition: Introduce a catalyst, such as a few drops of a mineral acid (e.g., HCl) or a Lewis acid, to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat under reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired substituted pyrazole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[27][28]

Protocol 2: Synthesis of Diaryl Pyrazoles via Claisen-Schmidt Condensation

This two-step procedure is a classical method for synthesizing diaryl pyrazoles like those in the Celecoxib family.[28]

Step A: Synthesis of Chalcone Intermediate

-

Reaction Setup: Dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol.

-

Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.

-

Reaction Execution: Continue stirring for 2-4 hours. The formation of a solid precipitate usually indicates the completion of the reaction.

-

Isolation: Filter the precipitated chalcone, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Step B: Cyclization to Form the Pyrazole Ring

-

Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in a solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add a hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride, 1.1 mmol).

-

Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization to yield the final 1,5-diarylpyrazole.

Protocol 3: General In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.

-

Reagents: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

-

Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

-

Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Terminate the reaction and quantify kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system (e.g., fluorescence or luminescence).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

IV. Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and diverse biological activities ensure its continued relevance. Future efforts will likely focus on the development of novel, highly selective pyrazole derivatives for precisely defined molecular targets. The expansion of green synthetic methodologies will be crucial for creating sustainable and efficient routes to these valuable compounds.[1][14] Furthermore, the application of computational tools for in silico screening and rational design will accelerate the identification of new pyrazole-based leads for a wide array of therapeutic areas, from oncology to neurodegenerative diseases.[29][30]

References

- 1. mdpi.com [mdpi.com]

- 2. One moment, please... [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. news-medical.net [news-medical.net]

- 25. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 26. Celecoxib - Wikipedia [en.wikipedia.org]

- 27. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole, a key transformation in the synthesis of functionalized pyrazole derivatives for pharmaceutical and agrochemical research. This document details established experimental protocols, discusses the underlying reaction mechanism, and presents quantitative data to facilitate the practical application of this important reaction.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of an iodine atom onto the pyrazole ring, specifically at the C4 position, provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.

The electrophilic iodination of 1,5-disubstituted pyrazoles, such as 1-ethyl-5-methyl-1H-pyrazole, is a highly regioselective process, yielding predominantly the 4-iodo derivative. This high regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and susceptible to electrophilic attack.

Reaction Mechanism and Regioselectivity

The electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species (I⁺) from a suitable iodine source. The pyrazole ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the electrophilic iodine. This attack occurs preferentially at the C4 position due to the directing effects of the N1-ethyl and C5-methyl substituents. The resulting arenium ion intermediate then loses a proton to regenerate the aromaticity of the pyrazole ring, affording the 4-iodo-1-ethyl-5-methyl-1H-pyrazole product.

The high regioselectivity for the C4 position is a key advantage of this reaction, simplifying purification and ensuring the desired isomer is obtained in high yield.

Experimental Protocols

Several effective methods have been reported for the electrophilic iodination of pyrazoles. Below are three detailed protocols that can be applied to the iodination of 1-ethyl-5-methyl-1H-pyrazole.

Method A: Iodination using N-Iodosuccinimide (NIS) in Acidic Medium

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. In the presence of a strong acid, such as sulfuric acid, its electrophilicity is enhanced, enabling the iodination of even deactivated aromatic systems.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 eq.) to the solution.

-

Carefully add concentrated sulfuric acid (e.g., 98%) dropwise to the reaction mixture. The amount of acid can be catalytic or stoichiometric, depending on the reactivity of the substrate.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Method B: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method utilizes molecular iodine in the presence of a mild oxidizing agent, ceric ammonium nitrate (CAN), to generate the electrophilic iodine species.[1]

Experimental Protocol:

-

To a solution of 1-ethyl-5-methyl-1H-pyrazole (1.0 eq.) in acetonitrile, add iodine (1.3 eq.).

-

Add ceric ammonium nitrate (CAN) (1.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Method C: Iodination using Iodine and Iodic Acid

This system is particularly effective for the iodination of N-alkylated pyrazoles.[2]

Experimental Protocol:

-

Dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq.) in a solvent mixture, such as acetic acid and carbon tetrachloride.

-

Add molecular iodine (I₂) and iodic acid (HIO₃) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with aqueous sodium thiosulfate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Quantitative Data

The following table summarizes the expected reagents, conditions, and typical yields for the electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole based on literature for analogous compounds.

| Method | Iodinating Agent | Oxidant/Acid | Solvent | Temperature | Typical Yield (%) |

| A | N-Iodosuccinimide (NIS) | H₂SO₄ | Acetonitrile | 0 °C to rt | 70-90 |

| B | Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | 75-95 |

| C | Iodine (I₂) | Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Room Temp. | 80-95 |

Characterization Data (Predicted)

The following tables provide the predicted ¹H and ¹³C NMR spectral data for the starting material and the final product. These predictions are based on known chemical shifts for similar pyrazole derivatives.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Compound | δ (ppm) | Multiplicity | Integration | Assignment |

| 1-Ethyl-5-methyl-1H-pyrazole | ~7.30 | s | 1H | H-3 |

| ~6.00 | s | 1H | H-4 | |

| ~4.10 | q | 2H | N-CH₂ | |

| ~2.30 | s | 3H | C₅-CH₃ | |

| ~1.40 | t | 3H | N-CH₂-CH₃ | |

| This compound | ~7.40 | s | 1H | H-3 |

| ~4.05 | q | 2H | N-CH₂ | |

| ~2.40 | s | 3H | C₅-CH₃ | |

| ~1.45 | t | 3H | N-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Compound | δ (ppm) | Assignment |

| 1-Ethyl-5-methyl-1H-pyrazole | ~140.0 | C-3 |

| ~138.0 | C-5 | |

| ~105.0 | C-4 | |

| ~45.0 | N-CH₂ | |

| ~15.0 | N-CH₂-CH₃ | |

| ~10.0 | C₅-CH₃ | |

| This compound | ~142.0 | C-3 |

| ~145.0 | C-5 | |

| ~55.0 | C-4 | |

| ~46.0 | N-CH₂ | |

| ~15.0 | N-CH₂-CH₃ | |

| ~12.0 | C₅-CH₃ |

Visualizations

Reaction Pathway

Caption: General reaction pathway for the electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion